molecular formula C10H9NO7S2 B1199971 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid CAS No. 90-20-0

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Cat. No. B1199971
CAS RN: 90-20-0
M. Wt: 319.3 g/mol
InChI Key: APRRQJCCBSJQOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, such as Schiff base and naphtho[1,2-d]oxazole derivatives, involves condensation reactions utilizing similar sulfonic acids and aldehydes. These reactions are characterized by selective processes that yield compounds with distinct photophysical properties, demonstrating long wavelength absorption and emission effects (Atahan & Durmuş, 2015).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 5-amino-2-naphthalenesulfonic acid, exhibits a zwitterionic character due to the presence of a sulfonate–aminium group. This structure facilitates head-to-tail intermolecular hydrogen-bonding interactions, leading to a three-dimensional framework polymer structure (Smith et al., 2004).

Chemical Reactions and Properties

Azo coupling reactions involving derivatives of naphthalenesulfonic acid demonstrate the influence of pH and micromixing on product distribution. These reactions highlight the complexity of interactions and the potential for generating a variety of products, including bisazo dyes, through processes that involve N-coupling and tautomeric rearrangements (Kamiński et al., 1983).

Physical Properties Analysis

The physical properties of related naphthalenesulfonic acid derivatives are extensively studied through vibrational spectroscopy, demonstrating the molecule's stability and interaction energies within various bonding features. These studies provide insights into the molecule's behavior in different conditions and its potential applications (Sebastian et al., 2013).

Chemical Properties Analysis

Investigations into the antiviral activity of naphthalenesulfonic acid analogues against HIV-1 and HIV-2 have shown that derivatives of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid exhibit significant inhibitory effects. These studies highlight the chemical properties of the compound and its derivatives, showcasing their potential as leads for the development of anti-HIV agents (Mohan et al., 1991).

Scientific Research Applications

  • Anti-HIV-1 Agents : Several studies have highlighted the potential of naphthalenedisulfonic acid derivatives, including 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, as anti-HIV-1 agents. These compounds have shown activity against HIV-1 reverse transcriptase, virus replication, and syncytia formation, suggesting their potential in anti-AIDS therapy (Mohan, Singh, & Baba, 1991).

  • Synthesis and Characterization of Complexes : This acid is used in synthesizing azo-linked Schiff base ligands and their metal complexes, which are important in materials science for their potential applications in catalysis, magnetic materials, and as ligands in coordination chemistry (Tunçel & Serin, 2006).

  • Biological Activity Studies : Research has been conducted on the synthesis of novel compounds from 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid and their biological activities, including antimicrobial properties (Kurtoglu et al., 2008).

  • Environmental Analysis : The compound has been used in studies related to the extraction and analysis of industrial pollutants, particularly in the context of water-soluble benzene- and naphthalenesulfonates in industrial effluents (Alonso, Castillo, & Barceló, 1999).

  • Electrochemical Applications : There is research on the use of derivatives of this acid in electrochemical applications, such as the development of sensors and analytical methods for various compounds (Rosy, Raj, & Goyal, 2016).

  • Chemical Synthesis : It has been used in the synthesis of various chemical compounds and dyes, demonstrating its versatility in organic synthesis (Hartwell & Fieser, 2003).

Safety And Hazards

When handling 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, it is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also advised to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRRQJCCBSJQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046981
Record name 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
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Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
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Product Name

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

CAS RN

90-20-0, 90431-97-3, 94552-30-4, 98073-05-3, 90432-00-1, 98072-99-2, 312693-54-2
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Record name 1-Naphthol-8-amino-3,6-disulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
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Record name 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid
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Record name 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate
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Record name 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID
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Synthesis routes and methods I

Procedure details

32.3 parts of 4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one are dissolved in 150 parts by volume of N-methylpyrrolidone, and the solution is added dropwise at 40° C. to a neutral aqueous solution of 26.8 g of 1,4-phenylenediamine-2,5-disulfonic acid. The pH is then kept at 6 for 4 hours with a little sodium bicarbonate. The mixture is then cooled to 0° C. with ice and diazotized with sodium nitrite in the presence of hydrochloric acid, and the resulting diazo suspension is added to a suspension of the red monoazo dye obtained from 17.3 parts of aniline-4-sulfonic acid and 31.3 parts of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid by a method similar to that described in Example 1. Coupling is completed overnight at pH 5.5-6, and the product is precipitated with 250 parts of sodium chloride, filtered off and dried under mild conditions to give the dye of the formula ##STR55## in the form of a black powder, which dyes cotton in navy hues possessing generally good fastness properties.
[Compound]
Name
4,5-dichloro-1-(N'-difluorotriazin-2'-ylaminoethyl)-pyridaz-6-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
26.8 g
Type
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Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

The above dyes can be prepared by a conventional method. For example, the dye (5) can be prepared as follows: One mole of 4,4'-diaminostilbene 2,2'-disulfonic acid is dissolved in water. To this solution, (1) 2 moles of cyanuric chloride dissolved in acetone and (2) an aqueous solution of sodium carbonate are simultaneously added at temperatures below 0° C., with the mixuture kept unalkaline, thereby allowing the added components to react for 2 hours. To the above reaction mixture is added a monoazo dye obtained by a conventional reaction of H-acid and o-toluidine. The monoazo dye is dissolved in the reaction mixture. To this reaction mixture, an aqueous solution of sodium carbonate is further added, with the reaction mixture kept unalkaline, so that the reaction mixture is allowed to react at room temperature for 10 hours. Thereafter, the temperature of the reaction mixture is gradually raised to 60° C. and the reaction is continued for 1 hour. Aniline and sodium carbonate are then added to the reaction mixture and the temperature of the reaction mixture is raised to 90° C., so that the reaction is further continued for 3 hours. After cooling the reaction mixture, the dye (5) is obtained by a salting-out technique using a 20% aqueous solution of sodium chloride.
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Quantity
2 mol
Type
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0 (± 1) mol
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Reaction Step Three
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
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Type
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[Compound]
Name
monoazo
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Reaction Step Five

Synthesis routes and methods III

Procedure details

The suspension of the diazonium betaine was run into a precooled solution of the sodium salt of 28 g of 1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid (obtained by strongly acid coupling of diazotized aniline-2,5-disulfonic acid to 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) in 300 ml of water, and the pH was brought to 5 with 25% strength by weight aqueous sodium acetate solution. After stirring had been carried out for two hours at from 10° to 15° C., the resulting dye of the formula ##STR15## was precipitated by saturation with potassium chloride, filtered off under suction and reacted further as a water-moist filter residue.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
diazonium betaine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-amino-8-hydroxy-2-(2',5'-dihydroxysulfonylphenylazo)naphthalene-3,6-disulfonic acid
Quantity
28 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
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4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
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Reactant of Route 6
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4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Citations

For This Compound
97
Citations
KK Aswini, AMV Mohan, VM Biju - Materials Science and Engineering: C, 2016 - Elsevier
Theophylline is an inexpensive drug employed in asthma and chronic obstructive pulmonary disorder medications and is toxic at higher concentration. The development of a …
Number of citations: 48 www.sciencedirect.com
R Kaminski, U Lauk, P Skrabal… - Helvetica chimica …, 1983 - Wiley Online Library
Azo coupling of 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid (1) with 3‐trifluoromethyl‐ and 4‐nitrobenzenediazonium ion in relative highly concentrated aqueous alkaline …
Number of citations: 30 onlinelibrary.wiley.com
P Mohan, S Loya, O Avidan, S Verma… - Journal of medicinal …, 1994 - ACS Publications
Over 25 selected naphthalenesulfonic acid derivatives were evaluated for their inhibitory effect on two different functional domains of the HIV-1 reverse transcriptase (RT), namely the …
Number of citations: 29 pubs.acs.org
M Tunçel, S Serin - Synthesis and Reactivity in Inorganic, Metal …, 2005 - Taylor & Francis
Diazo compounds were prepared by coupling of benzenediazonium chloride ions with 4‐amino‐5‐hydroxy‐2,7‐naphthalenedisulfonic acid mono sodium salt under alkaline conditions, …
Number of citations: 45 www.tandfonline.com
P Mohan, MF Wong, S Verma, PP Huang… - Journal of medicinal …, 1993 - ACS Publications
Symmetric bis (naphthalenesulfonic acid) derivatives containing a variety of spacers have been synthesized and evaluated for anti-HIV-1 activity in four assay systems. In the assay that …
Number of citations: 22 pubs.acs.org
P Mohan, R Singh, M Baba - Journal of medicinal chemistry, 1991 - ACS Publications
Certain naphthalenesulfonic acidanalogues have been synthesized and evaluatedfor their inhibitory effects on HIV-1-and HIV-2-induced cytopathogenicity, HIV-1 giant cell formation, …
Number of citations: 60 pubs.acs.org
M Tunçel, S Serin - Transition metal chemistry, 2006 - Springer
Azo compounds were prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions…
Number of citations: 57 link.springer.com
M Kurtoğlu, E Ispir, N Kurtoğlu, S Serin - Dyes and Pigments, 2008 - Elsevier
A novel, substituted disodium-4-hydroxy-5-{[(1E,2E)-N-hydroxy-2-(hydroxyimino)ethanimidoyl]amino}naphthalene-2,7-disulfonate vic-dioxime ligand (LH 2 ) was synthesized from 4-…
Number of citations: 81 www.sciencedirect.com
A Singh, MD Khan, J Sheikh - Polymer Degradation and Stability, 2023 - Elsevier
Nowadays, novel routes to develop flame retardant textiles have become a research hotspot. In the present study, an acid dye was developed to provide a wash-durable flame-retardant …
Number of citations: 0 www.sciencedirect.com
A Singh, J Sheikh - Progress in Color, Colorants and Coatings, 2023 - pccc.icrc.ac.ir
Novel routes are continuously innovated in the textile industry to obtain high-performance products, and the development of functional textiles using functional dyes is an attractive …
Number of citations: 1 pccc.icrc.ac.ir

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